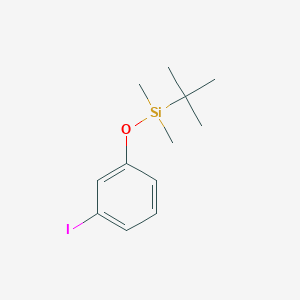

3-(t-Butyldimethylsiloxy)iodobenzene

Descripción general

Descripción

3-(t-Butyldimethylsiloxy)iodobenzene is an organic compound with the molecular formula C₁₂H₁₉IOSi and a molecular weight of 334.27 g/mol . This compound is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a t-butyldimethylsiloxy group. It is primarily used in research settings, particularly in the field of proteomics .

Métodos De Preparación

The synthesis of 3-(t-Butyldimethylsiloxy)iodobenzene typically involves the reaction of iodobenzene with t-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The product is then purified using standard techniques such as column chromatography .

Análisis De Reacciones Químicas

3-(t-Butyldimethylsiloxy)iodobenzene undergoes various types of chemical reactions, including:

Aplicaciones Científicas De Investigación

3-(t-Butyldimethylsiloxy)iodobenzene is widely used in scientific research due to its unique properties:

Mecanismo De Acción

The mechanism of action of 3-(t-Butyldimethylsiloxy)iodobenzene involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the silyl ether group. The iodine atom acts as a leaving group in substitution reactions, while the silyl ether group provides steric protection and enhances the compound’s stability . The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparación Con Compuestos Similares

3-(t-Butyldimethylsiloxy)iodobenzene can be compared with other similar compounds such as:

Iodobenzene: Lacks the silyl ether group, making it less stable and more reactive in certain reactions.

3-(Trimethylsiloxy)iodobenzene: Contains a trimethylsilyl group instead of a t-butyldimethylsilyl group, resulting in different steric and electronic properties.

3-(t-Butyldimethylsiloxy)bromobenzene: Contains a bromine atom instead of an iodine atom, leading to different reactivity and reaction conditions.

These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical reactions .

Actividad Biológica

3-(t-Butyldimethylsiloxy)iodobenzene, with the CAS number 133910-12-0, is a compound that has garnered attention in chemical and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a siloxy group, which is known for its role in enhancing solubility and stability in various chemical environments. The presence of iodine suggests potential reactivity in biological systems, particularly in nucleophilic substitution reactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H17IOSi |

| Molecular Weight | 300.34 g/mol |

| CAS Number | 133910-12-0 |

Biological Activity Overview

Research on the biological activity of this compound is limited. However, it is primarily used as a protected intermediate in organic synthesis rather than as a direct therapeutic agent. Its siloxy group provides stability during reactions, allowing for the synthesis of more complex molecules with potential biological applications.

The specific mechanism of action for this compound in biological systems has not been extensively characterized. However, its role as an intermediate suggests that it may facilitate the formation of biologically active compounds through subsequent reactions. The iodine atom may also play a role in interactions with biological targets, potentially influencing enzyme activity or receptor binding.

Case Studies and Research Findings

- Synthesis Applications : Several studies have highlighted the use of this compound as a precursor in the synthesis of iodinated compounds that exhibit antimicrobial properties. These derivatives have shown varying degrees of activity against bacterial strains, suggesting that the compound can contribute to the development of new antibiotics.

- Anticancer Research : In preliminary studies, derivatives synthesized from this compound have been evaluated for anticancer activity. Some iodinated compounds demonstrated cytotoxic effects on cancer cell lines, indicating that the compound may indirectly support the development of anticancer agents through its derivatives.

- Environmental Stability : Research has also focused on the environmental stability of siloxane compounds, including this compound. Studies indicate that these compounds can persist in various environmental conditions, raising questions about their long-term ecological impacts.

Comparative Analysis with Similar Compounds

When compared to other iodinated compounds, this compound offers unique advantages due to its siloxy protection:

| Compound | Biological Activity | Stability |

|---|---|---|

| 3-Iodobenzoic Acid | Moderate (antibacterial) | Moderate |

| 4-Iodophenol | High (antiviral) | Low |

| This compound | Low (as an intermediate) | High |

Propiedades

IUPAC Name |

tert-butyl-(3-iodophenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19IOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZDGFRDSOPFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19IOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373813 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133910-12-0 | |

| Record name | 3-(t-Butyldimethylsiloxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the role of tert-Butyl(3-iodophenoxy)dimethylsilane in the synthesis of Anaephenes A and B?

A1: tert-Butyl(3-iodophenoxy)dimethylsilane serves as the starting material for the synthesis of both Anaephenes A and B []. The researchers used this compound as the foundation upon which they built the more complex structures of the target molecules through a series of chemical reactions.

Q2: The abstract mentions a Sonogashira cross-coupling reaction. How does the iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane contribute to this step?

A2: The iodine atom in tert-Butyl(3-iodophenoxy)dimethylsilane is crucial for the Sonogashira cross-coupling reaction. This reaction involves coupling a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst and a copper co-catalyst. The iodine atom acts as a leaving group, allowing the alkyne to attach to the benzene ring of tert-Butyl(3-iodophenoxy)dimethylsilane, thus forming a key carbon-carbon bond in the process of building the Anaephene structure [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.